molecular formula C39H53CdClCrK2N4O10S2 B13766378 Kromad CAS No. 74278-22-1

Kromad

Cat. No.: B13766378
CAS No.: 74278-22-1
M. Wt: 1080.1 g/mol
InChI Key: HHPRBEMYTMAAQN-UHFFFAOYSA-K
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Description

Kromad is a synthetic compound known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. It has garnered significant attention due to its stability and reactivity under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kromad typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a primary amine with a carboxylic acid derivative under controlled conditions. This is followed by cyclization and functional group modifications to achieve the desired structure of this compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Kromad undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of this compound is achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halides, amines; polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups.

Scientific Research Applications

Kromad has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of Kromad involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific application and target molecule.

Biological Activity

Kromad, a compound derived from traditional medicinal sources, has garnered attention for its potential biological activities, particularly in the context of diabetes management and antioxidant properties. This article synthesizes current research findings, highlighting this compound's mechanisms of action, efficacy in enzyme inhibition, and overall biological effects.

Overview of this compound

This compound is primarily recognized for its extracts derived from various plants traditionally used in herbal medicine. Recent studies have focused on its ability to inhibit key enzymes involved in carbohydrate metabolism and its antioxidant capacity.

  • α-Glucosidase Inhibition :
    • This compound extracts have shown significant inhibitory effects on the α-glucosidase enzyme, which plays a crucial role in carbohydrate digestion. The ethanolic extract (KKRE) demonstrated an IC50 value of 46.80 µg/mL, indicating strong inhibition compared to standard drugs like acarbose (IC50 = 166.66 µg/mL) .
    • The mode of inhibition was found to be noncompetitive, suggesting that this compound can effectively reduce glucose absorption regardless of substrate concentration.
  • Antioxidant Activity :
    • The KKRE extract exhibited strong scavenging effects in the DPPH assay with an IC50 value of 156.3 µg/mL. This indicates a substantial capacity to neutralize free radicals, which is vital for preventing oxidative stress-related diseases .
  • Chemical Profile :
    • Gas chromatography-mass spectrometry (GC-MS) analysis identified palmitic acid as the major component in KKRE (15.67%), alongside significant levels of phenolic (172.82 mg GAE/g extract) and flavonoid compounds (77.41 mg QE/g extract), which contribute to its biological activity .

Data Table: Biological Activity of this compound Extracts

Extract TypeIC50 (µg/mL)Mode of ActionMajor Components
KKRE46.80Noncompetitive InhibitorPalmitic Acid
Acarbose166.66Competitive InhibitorN/A
KKRA288.49Noncompetitive InhibitorN/A

Case Studies and Research Findings

  • Synergistic Effects :
    • A study revealed that combining KKRE with acarbose resulted in a synergistic effect against α-glucosidase, enhancing overall inhibitory capacity . This finding suggests potential for developing combination therapies using this compound extracts.
  • Traditional Medicine Context :
    • The use of this compound in traditional medicine highlights its historical significance and potential as a natural remedy for diabetes mellitus . Despite promising laboratory results, further clinical studies are necessary to validate these findings in human populations.
  • Molecular Docking Studies :
    • Molecular docking analyses indicated that the major compounds in this compound interact with critical amino acid residues essential for α-glucosidase activity, providing insight into the molecular basis for its inhibitory effects .

Properties

CAS No.

74278-22-1

Molecular Formula

C39H53CdClCrK2N4O10S2

Molecular Weight

1080.1 g/mol

IUPAC Name

dipotassium;cadmium(2+);decanedioate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;dioxido(dioxo)chromium;chloride

InChI

InChI=1S/C23H25N2.C10H18O4.C6H12N2O2S2.Cd.ClH.Cr.2K.4O/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;11-9(12)7-5-3-1-2-4-6-8-10(13)14;1-7(2)5(9)11-12-6(10)8(3)4;;;;;;;;;/h5-17H,1-4H3;1-8H2,(H,11,12)(H,13,14);1-4H3;;1H;;;;;;;/q+1;;;+2;;;2*+1;;;2*-1/p-3

InChI Key

HHPRBEMYTMAAQN-UHFFFAOYSA-K

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CN(C)C(=O)SSC(=O)N(C)C.C(CCCCC(=O)[O-])CCCC(=O)[O-].[O-][Cr](=O)(=O)[O-].[Cl-].[K+].[K+].[Cd+2]

Origin of Product

United States

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